(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a combination of pyridine, pyrazole, and thiophene rings These heterocyclic structures are often found in compounds with significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the pyrazole.
Formation of the acrylamide moiety: This can be done through a condensation reaction between an amine and an acrylate ester.
Incorporation of the thiophene ring: This step might involve a cross-coupling reaction to attach the thiophene ring to the acrylamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amines or reduced heterocycles.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential as a ligand for biological targets, making it useful in drug discovery and development.
Medicine: The compound might exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(benzofuran-2-yl)acrylamide: Contains a benzofuran ring, which might confer different electronic properties.
Uniqueness
The uniqueness of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide lies in its combination of heterocyclic rings, which can impart specific electronic, steric, and pharmacological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
(E)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(4-3-15-2-1-13-23-15)19-10-12-21-11-7-16(20-21)14-5-8-18-9-6-14/h1-9,11,13H,10,12H2,(H,19,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOSLQZBXABOFS-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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